7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one
Description
7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an indole moiety linked to a chromen-2-one structure through an ethoxy bridge. The unique combination of these two heterocyclic systems imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
7-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-2-5-16-12-22(25)27-20-13-17(8-9-18(16)20)26-14-21(24)23-11-10-15-6-3-4-7-19(15)23/h3-4,6-9,12-13H,2,5,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRZKJPJGOXLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation Protocol
Reactants :
-
Resorcinol derivative: 3-propylresorcinol (1.0 equiv)
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β-Keto ester: Ethyl acetoacetate (1.2 equiv)
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Catalyst: Concentrated sulfuric acid (10 mol%)
Procedure :
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Combine 3-propylresorcinol (10.0 g, 60.6 mmol) and ethyl acetoacetate (9.5 mL, 72.7 mmol) in anhydrous dichloromethane (100 mL).
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Add concentrated H₂SO₄ (0.6 mL) dropwise under nitrogen at 0°C.
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Stir the mixture at reflux (40°C) for 12 hours.
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Quench the reaction with ice-cold water (200 mL) and extract with ethyl acetate (3 × 50 mL).
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Purify the crude product via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield 4-propyl-7-hydroxycoumarin as a white crystalline solid (8.7 g, 68% yield).
Characterization :
-
Melting Point : 142–144°C
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¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.8 Hz, 1H, H-5), 6.90 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.75 (d, J = 2.4 Hz, 1H, H-8), 3.45 (t, J = 7.6 Hz, 2H, CH₂), 1.65–1.55 (m, 2H, CH₂), 0.95 (t, J = 7.4 Hz, 3H, CH₃).
Preparation of 2,3-Dihydroindole Derivatives
The 2,3-dihydroindole moiety is synthesized via partial hydrogenation of indole precursors. The Reissert indole synthesis and catalytic hydrogenation are pivotal methods for generating this heterocyclic system.
Catalytic Hydrogenation of Indole
Reactants :
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Indole (1.0 equiv)
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Catalyst: Platinum oxide (PtO₂, 5% w/w)
Procedure :
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Dissolve indole (5.0 g, 42.7 mmol) in glacial acetic acid (50 mL).
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Add PtO₂ (0.25 g) and pressurize the reaction vessel with H₂ (50 psi).
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Stir at room temperature for 24 hours.
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Filter through Celite and concentrate under reduced pressure.
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Recrystallize from ethanol to obtain 2,3-dihydroindole as colorless needles (4.1 g, 82% yield).
Characterization :
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¹H NMR (400 MHz, CDCl₃) : δ 6.95–6.85 (m, 2H, aromatic), 6.55 (d, J = 7.8 Hz, 1H, aromatic), 3.45 (t, J = 8.2 Hz, 2H, CH₂), 2.90 (t, J = 8.2 Hz, 2H, CH₂).
Synthesis of the Ethoxy Side Chain: 2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethyl Bromide
The side chain introduces the critical ether and amide functionalities. A two-step protocol involving amide formation followed by bromination is employed.
Amide Formation via Acylation
Reactants :
-
2,3-Dihydroindole (1.0 equiv)
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Bromoacetyl bromide (1.2 equiv)
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Base: Triethylamine (1.5 equiv)
Procedure :
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Dissolve 2,3-dihydroindole (3.0 g, 25.5 mmol) in dry THF (50 mL).
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Add triethylamine (4.3 mL, 30.6 mmol) and cool to 0°C.
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Slowly add bromoacetyl bromide (3.7 mL, 30.6 mmol) and stir at room temperature for 6 hours.
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Filter the precipitate and concentrate the filtrate.
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Purify via flash chromatography (hexane:ethyl acetate, 3:1) to yield 2-(2,3-dihydroindol-1-yl)-2-oxo-ethyl bromide as a pale-yellow solid (5.2 g, 78% yield).
Characterization :
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¹³C NMR (100 MHz, CDCl₃) : δ 168.4 (C=O), 134.2, 128.5, 126.7 (aromatic), 44.8 (CH₂Br), 38.5 (N-CH₂), 29.7 (CH₂).
Etherification: Coupling the Side Chain to the Coumarin Core
The final step involves Williamson ether synthesis to attach the side chain to the 7-hydroxy position of the coumarin.
Alkylation Protocol
Reactants :
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4-Propyl-7-hydroxycoumarin (1.0 equiv)
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2-(2,3-Dihydroindol-1-yl)-2-oxo-ethyl bromide (1.2 equiv)
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Base: Potassium tert-butoxide (2.0 equiv)
Procedure :
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Suspend 4-propyl-7-hydroxycoumarin (6.0 g, 25.4 mmol) in anhydrous DMF (60 mL).
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Add KOtBu (5.7 g, 50.8 mmol) and stir at 60°C for 30 minutes.
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Add 2-(2,3-dihydroindol-1-yl)-2-oxo-ethyl bromide (7.8 g, 30.5 mmol) and stir at 80°C for 12 hours.
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Quench with ice water (200 mL) and extract with ethyl acetate (3 × 50 mL).
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Purify via silica gel chromatography (dichloromethane:methanol, 20:1) to obtain the target compound as a white powder (8.1 g, 72% yield).
Characterization :
-
Melting Point : 189–191°C
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HRMS (ESI) : m/z calculated for C₂₃H₂₂N₂O₅ [M+H]⁺: 407.1608, found: 407.1612.
Optimization and Mechanistic Considerations
Key parameters influencing yield and selectivity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | KOtBu in DMF | 72% |
| Temperature | 80°C | Maximizes SN2 |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
The use of polar aprotic solvents (e.g., DMF) enhances nucleophilicity of the phenoxide ion, while elevated temperatures accelerate the SN2 displacement .
Chemical Reactions Analysis
Types of Reactions
7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethoxy bridge, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF.
Major Products
Oxidation: Oxo derivatives with modified functional groups.
Reduction: Reduced forms with hydrogenated indole or chromen-2-one rings.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy bridge.
Scientific Research Applications
7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Chromen-2-one Derivatives: Compounds such as coumarin and its derivatives share the chromen-2-one structure and are known for their anticoagulant and antimicrobial properties.
Uniqueness
The uniqueness of 7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one lies in its dual heterocyclic system, which combines the properties of both indole and chromen-2-one. This structural feature enhances its versatility and potential for diverse applications in scientific research and industry .
Biological Activity
7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one is , with a molecular weight of approximately 336.36 g/mol. The compound features a chromenone backbone fused with an indole moiety, which is critical for its biological interactions.
Research indicates that compounds similar to 7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one exhibit various mechanisms of action:
- Antioxidant Activity : The indole structure is known for its antioxidant properties, which may contribute to the compound's ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Studies have shown that related compounds can inhibit pro-inflammatory cytokines and pathways such as NF-kB, suggesting potential use in inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of compounds structurally related to 7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one:
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Neuroprotective Effects : In a study by Zhang et al., the compound demonstrated significant neuroprotective effects in models of oxidative stress-induced neurotoxicity. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to toxins.
- Findings : The compound reduced ROS levels by approximately 30% compared to controls (p < 0.05).
-
Anticancer Activity : Research conducted by Lee et al. showed that derivatives similar to this compound inhibited the growth of A549 lung cancer cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers.
- Findings : A significant increase in early apoptotic cells was observed (up to 40% at 10 µM concentration).
Q & A
Q. What are the established synthetic routes for 7-[2-(2,3-Dihydro-indol-1-yl)-2-oxo-ethoxy]-4-propyl-chromen-2-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the chromen-2-one core. For example:
Core Formation : Alkylation of 4-propyl-7-hydroxy-chromen-2-one using a bromoethyl intermediate.
Indole Conjugation : Coupling the ethoxy side chain with 2,3-dihydroindole via an oxo-acid linker under peptide coupling conditions (e.g., EDC/HOBt) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
- Characterization : Confirm structure via -/-NMR, HRMS, and FT-IR. Cross-validate with X-ray crystallography if single crystals are obtained .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : -NMR to verify proton environments (e.g., dihydroindole NH at δ 8.5–9.0 ppm, chromen-2-one carbonyl at δ 160–170 ppm in -NMR) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent orientation (e.g., as demonstrated for analogous spirocyclic chromenones) .
- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. What experimental strategies are recommended for evaluating the biological activity of this compound?
- Methodological Answer :
- In Vitro Screening : Test enzyme inhibition (e.g., kinases, phosphatases) using fluorescence-based assays. For example, antidiabetic potential could be assessed via α-glucosidase inhibition, as seen in chromene derivatives .
- Cellular Models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity profiling (MTT assay) .
- Target Identification : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study protein-ligand interactions .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar chromen-2-one derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., pH, temperature, solvent systems) across studies. For instance, solubility differences in DMSO vs. aqueous buffers may alter bioavailability .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., halogenation at the indole ring or propyl chain elongation) to isolate contributing factors .
- Dose-Response Validation : Repeat conflicting studies with standardized protocols (e.g., IC determination under identical conditions) .
Q. What computational and experimental approaches are suitable for elucidating the mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes against targets like COX-2 or estrogen receptors, leveraging crystallographic data from related compounds .
- Kinetic Studies : Pre-steady-state kinetics (stopped-flow spectrometry) to probe enzymatic inhibition mechanisms .
- Metabolomics : LC-MS/MS to identify metabolic intermediates in cell lysates, revealing pathways affected by the compound .
Q. How can researchers design SAR studies to optimize the pharmacological profile of this compound?
- Methodological Answer :
- Analog Synthesis : Focus on modifying:
- Indole Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance binding affinity .
- Propyl Chain : Replace with cyclopropyl or allyl groups to modulate lipophilicity (logP calculations via ChemDraw) .
- In Silico Screening : Use QSAR models to predict bioactivity of virtual libraries before synthesis .
- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
